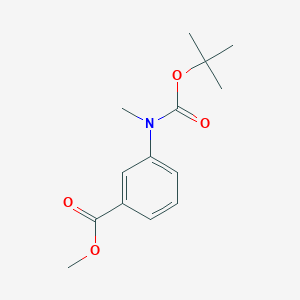
2-Chloro-5-(4-chlorophenyl)phenol, 95%
説明
2-Chloro-5-(4-chlorophenyl)phenol, 95% (2-C5-4-CPP) is a white crystalline solid with a melting point of 110-112°C. It is a chlorinated phenolic compound that is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 2-C5-4-CPP is a widely used compound and is available in both laboratory and industrial grade.
科学的研究の応用
2-Chloro-5-(4-chlorophenyl)phenol, 95% is used in the synthesis of a range of organic compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridines, and quinolines. It is also used in the synthesis of polymers, such as polyethylene glycols and polystyrene.
作用機序
2-Chloro-5-(4-chlorophenyl)phenol, 95% is an electrophilic reagent, meaning it reacts with electron-rich sites on organic molecules. The reaction of 2-Chloro-5-(4-chlorophenyl)phenol, 95% with an electron-rich site on an organic molecule results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
2-Chloro-5-(4-chlorophenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been shown to have an effect on the expression of genes, such as those involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
2-Chloro-5-(4-chlorophenyl)phenol, 95% is a widely used reagent in organic synthesis and is available in both laboratory and industrial grade. It is relatively stable and can be stored at room temperature. Furthermore, it is relatively inexpensive and easy to handle. However, it is toxic and should be handled with caution.
将来の方向性
The use of 2-Chloro-5-(4-chlorophenyl)phenol, 95% as a reagent in organic synthesis could be further explored. For example, it could be used in the synthesis of polymers, such as polyethylene glycols and polystyrene. Additionally, its biochemical and physiological effects could be studied in greater detail, such as its effect on gene expression and its ability to inhibit enzymes. Finally, its use as a catalyst in various reactions could be further explored.
合成法
2-Chloro-5-(4-chlorophenyl)phenol, 95% is synthesized by the reaction of 4-chlorophenol with chloroacetic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C in an aqueous medium. The reaction yields a mixture of 2-Chloro-5-(4-chlorophenyl)phenol, 95% and 2-chloro-4-chlorophenol, which can be separated by column chromatography.
特性
IUPAC Name |
2-chloro-5-(4-chlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRDONCMEBQOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201623 | |
| Record name | (1,1'-Biphenyl)-3-ol, 4,4'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53459-39-5 | |
| Record name | 3-Hydroxy-4,4′-dichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53459-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3-ol, 4,4'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053459395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 4,4'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



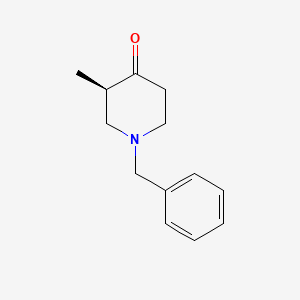
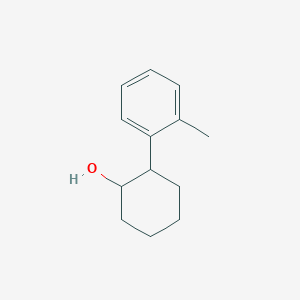
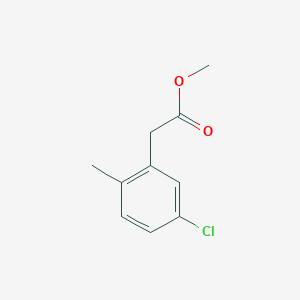
![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl][2-(2-aminoethyl)phenyl]Pd(II)](/img/structure/B6334151.png)

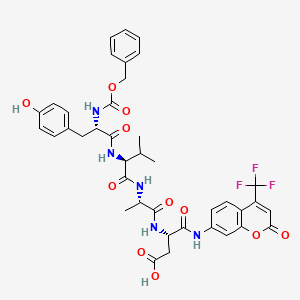

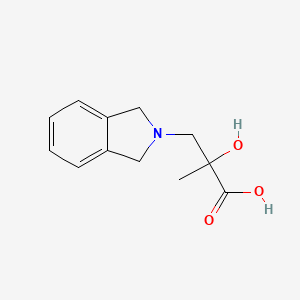
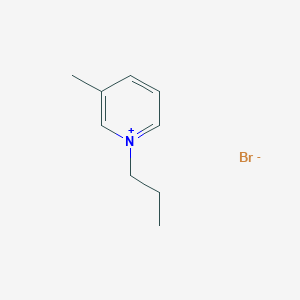
![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)
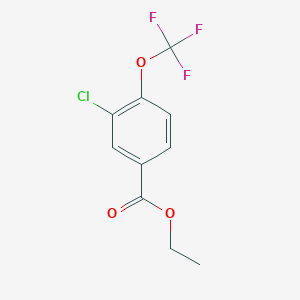
![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)
